Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester

Catalog No.
S901687
CAS No.
1174758-22-5
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl...

CAS Number

1174758-22-5

Product Name

Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester

IUPAC Name

benzyl N-prop-2-enoxycarbamate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-2-8-15-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)

InChI Key

XFWADCMXFGHAIF-UHFFFAOYSA-N

SMILES

C=CCONC(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CCONC(=O)OCC1=CC=CC=C1

Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester, also known as N-(2-propen-1-yloxy) phenylmethyl carbamate, is an organic compound with the molecular formula C11H13NO2C_{11}H_{13}NO_{2} and a molar mass of approximately 191.23 g/mol . This compound features a carbamate functional group, which is characterized by the presence of a carbonyl (C=O) bonded to a nitrogen atom (N) that is also attached to an alkoxy group (in this case, 2-propen-1-yloxy) and a phenylmethyl group. Its structure can be represented as follows:

text
O ||R-N-O-R'

Where R is the phenylmethyl group and R' is the 2-propen-1-yloxy group.

There is no known mechanism of action specific to this compound in scientific research.

Due to lack of specific research, hazard information is not available. However, considering the functional groups, some general precautions might be necessary when handling the compound. Carbamates can exhibit toxicity, and standard laboratory safety practices should be followed [].

Overall

While the specific properties and applications of Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester are unclear, understanding its functional groups provides a starting point for further investigation.

Future Research Directions

  • Synthesis and characterization of the compound to obtain physical and chemical property data [].
  • Investigation of its reactivity in various reaction conditions.
  • Exploration of potential applications in organic synthesis or other fields.
Typical of carbamates. These include:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, yielding carbamic acid and the corresponding alcohol.
  • Transesterification: This reaction involves exchanging the alkoxy group with another alcohol in the presence of an acid catalyst.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

The synthesis of carbamic acid esters typically involves the reaction of an isocyanate with an alcohol. For N-(2-propen-1-yloxy)-, phenylmethyl ester, the following general method can be employed:

  • Formation of Isocyanate: Reacting phenylmethylamine with phosgene or a suitable carbonyl compound to form phenylmethyl isocyanate.
  • Esterification Reaction: The isocyanate is then reacted with 2-propen-1-ol (allyl alcohol) under controlled conditions to yield N-(2-propen-1-yloxy)-, phenylmethyl ester.

This method may vary based on specific laboratory setups and desired yields.

N-(2-propen-1-yloxy)-, phenylmethyl ester has potential applications in various fields:

  • Agricultural Chemistry: As a potential pesticide or herbicide due to its biological activity against pests.
  • Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of biologically active compounds.
  • Polymer Chemistry: This compound could be utilized in the production of polymeric materials with specific properties.

Several compounds share structural similarities with N-(2-propen-1-yloxy)-, phenylmethyl ester. Here are some notable examples:

Compound NameStructure TypeUnique Features
Carbamic Acid, Phenylmethyl EsterCarbamateCommonly used in agricultural applications
Carbamic Acid, Isopropyl EsterCarbamateKnown for its insecticidal properties
Carbamic Acid, Methyl EsterCarbamateUsed in pharmaceuticals and as a solvent
Carbamic Acid, Ethyl EsterCarbamateExhibits lower toxicity compared to other carbamates

Uniqueness

N-(2-propen-1-yloxy)-, phenylmethyl ester stands out due to its specific alkoxy substituent (the 2-propen-1-yloxy group), which may impart unique reactivity and biological properties compared to other more common carbamates. Its potential applications in both agriculture and pharmaceuticals further highlight its significance within this chemical class.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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